4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

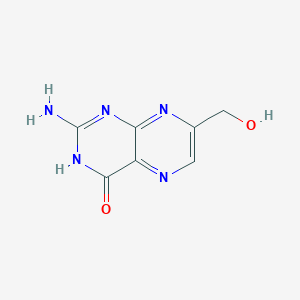

4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one, also known as this compound, is a useful research compound. Its molecular formula is C₈H₇BrN₂O and its molecular weight is 227.06. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Interaction and Fluorescent Staining

Benzimidazole derivatives, such as Hoechst 33258, have been extensively used in biological research due to their ability to bind specifically to the minor groove of double-stranded DNA, showing a preference for AT-rich sequences. This property makes them invaluable as fluorescent DNA stains for the analysis of nuclear DNA content in flow cytometry, chromosome staining, and the investigation of nuclear morphology in plant cell biology. Their use extends to serving as models for studying DNA sequence recognition and binding, thus aiding in rational drug design and understanding the molecular basis of DNA interactions (Issar & Kakkar, 2013).

Agricultural and Veterinary Applications

Benzimidazoles are prominent in agriculture and veterinary medicine, primarily as fungicides and anthelmintic drugs. Their mode of action as specific inhibitors of microtubule assembly, by binding to the tubulin molecule, underlines their broad application. Research into their action mechanism has not only provided insights into fungal cell biology and molecular genetics but has also facilitated the development of compounds with improved efficacy in disease control (Davidse, 1986).

Anticancer Potential

The structural similarity of benzimidazole derivatives to naturally occurring nucleotides like purines makes them significant in the search for novel anticancer agents. Benzimidazoles have been studied for their potential to act through various mechanisms, including intercalation into DNA, inhibition of topoisomerases, and disruption of microtubule dynamics. Their ability to target specific pathways involved in cancer cell proliferation and survival positions them as promising scaffolds for the development of targeted anticancer therapies (Akhtar et al., 2019).

Medicinal Chemistry and Drug Design

The benzimidazole core is a privileged structure in medicinal chemistry, exhibiting a wide array of pharmacological activities. It plays a pivotal role in the synthesis of compounds with antimicrobial, antiviral, antidiabetic, anti-inflammatory, and antihypertensive properties. The versatility of the benzimidazole scaffold allows for the development of new therapeutic agents with high efficacy and specificity for various targets. This diversity underscores the scaffold’s importance in the ongoing search for new drugs (Babbar, Swikriti, & Arora, 2020).

Properties

| { "Design of the Synthesis Pathway": "The synthesis of 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one can be achieved through a four-step process involving condensation, cyclization, bromination, and oxidation reactions.", "Starting Materials": [ "2-Aminobenzimidazole", "2-Methyl-3-oxobutanenitrile", "Bromine", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation reaction between 2-Aminobenzimidazole and 2-Methyl-3-oxobutanenitrile in the presence of sodium hydroxide to form N-(2-cyano-3-oxo-4-methyl-3,4-dihydrobenzimidazol-1-yl)acetamide.", "Step 2: Cyclization reaction of N-(2-cyano-3-oxo-4-methyl-3,4-dihydrobenzimidazol-1-yl)acetamide with sodium hydroxide to form 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one.", "Step 3: Bromination reaction of 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one with bromine to form 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one.", "Step 4: Oxidation reaction of 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one with hydrogen peroxide to obtain the final product, 4-Bromo-1,3-dihydro-5-methyl-2H-benzimidazol-2-one." ] } | |

CAS No. |

1388043-57-9 |

Molecular Formula |

C₈H₇BrN₂O |

Molecular Weight |

227.06 |

Synonyms |

4-Bromo-5-methyl-1H-benzo[d]imidazol-2(3H)-one |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[2-(1-methylethyl)phenyl]-](/img/structure/B1144622.png)

![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144633.png)

![Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144636.png)